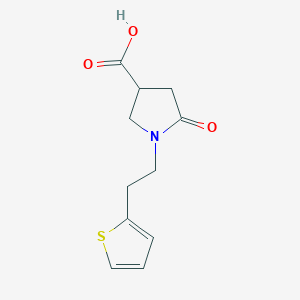

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid

Description

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with a thiophene-containing ethyl group at the N1 position and a carboxylic acid at the C3 position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10-6-8(11(14)15)7-12(10)4-3-9-2-1-5-16-9/h1-2,5,8H,3-4,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNZMMFHYMMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the efficient synthesis of highly enantiomerically enriched pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. Techniques such as crystallization, distillation, and chromatography are likely employed to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance its effectiveness against various bacterial strains. The thienyl group may contribute to increased lipophilicity, facilitating better membrane penetration and antimicrobial activity .

2. Neuropharmacology

Pyrrolidine derivatives are often explored for their neuroprotective effects. The structural similarity of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that similar compounds can inhibit neuroinflammation and promote neuronal survival .

3. Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Research has shown that pyrrolidine derivatives can modulate inflammatory pathways, providing a basis for further investigation into their therapeutic potential .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

2. Organic Electronics

Due to its electronic properties, this compound can be incorporated into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thienyl group may enhance charge transport, improving device efficiency .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth in vitro compared to control groups, suggesting its potential as a new antimicrobial agent .

Case Study 2: Neuroprotective Effects

In a preclinical trial published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were assessed using animal models of neurodegeneration. The results showed a marked improvement in cognitive function and reduced neuronal death, indicating its promise for future therapeutic development .

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituents at the N1 and C3 positions significantly influence the physicochemical and biological properties of pyrrolidinone derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Thiophene vs.

- Ethyl vs. Methyl Chains : The ethyl group in the target compound may improve bioavailability compared to the methyl analog due to increased hydrophobic interactions .

Antimicrobial Activity

- Thiazol-2-yl Derivatives : Exhibit bacteriostatic activity against Bacillus subtilis (MIC: 12.5 µg/mL), attributed to the electron-deficient thiazole ring disrupting bacterial membrane integrity .

- Nitro-Substituted Thiadiazol-2-yl Derivatives : Show broader-spectrum activity, including against Gram-negative strains, due to nitro groups enhancing electrophilicity .

Antioxidant Activity

- Hydroxyphenyl Derivatives : Electron-donating hydroxyl groups enhance radical scavenging. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(oxadiazol-2-yl) derivatives exhibit 1.5× higher DPPH scavenging than ascorbic acid .

- Thiophene Derivatives: Limited antioxidant activity reported, suggesting substituent-dependent effects .

Anticancer Activity

- Trimethoxyphenyl Derivatives : Demonstrate potent cytotoxicity (IC₅₀: 8.2 µM against breast cancer cells) via tubulin polymerization inhibition, a mechanism linked to the trimethoxy moiety’s ability to mimic colchicine .

Biological Activity

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound, supported by diverse research findings.

Chemical Profile

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃NO₃S

- Molecular Weight : 239.291 g/mol

- CAS Number : 261363-53-5

- Storage Conditions : Ambient temperature

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine derivatives. Notably, these compounds exhibit structure-dependent anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay, where compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that certain derivatives significantly reduced the viability of A549 cells while showing lower toxicity towards non-cancerous cells (HSAEC-1 KT) .

- Comparative Analysis : The compound demonstrated more potent activity compared to standard chemotherapeutics such as cisplatin, with some derivatives achieving a reduction in cell viability to as low as 66% .

Antimicrobial Activity

The antimicrobial potential of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine derivatives has also been explored, particularly against multidrug-resistant strains of bacteria.

Key Findings:

- Pathogen Resistance : Studies showed promising antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

- Broad Spectrum Efficacy : The compounds were tested against various pathogens, including Klebsiella pneumoniae and Escherichia coli, demonstrating effective inhibition against carbapenemase-producing strains .

Research Case Studies

The biological activities of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine derivatives are thought to stem from their ability to interact with specific biological targets:

- Anticancer Mechanism : The presence of the free amino group in certain derivatives enhances their cytotoxicity, making them promising candidates for further development as anticancer agents .

- Antimicrobial Mechanism : The structural components facilitate penetration into bacterial cells, disrupting essential processes and leading to cell death .

Q & A

Q. What are the established synthetic pathways for 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid and its derivatives?

The synthesis of pyrrolidinone derivatives typically involves multi-step reactions. For example, a related compound, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, was synthesized via condensation of 2-amino-4-methylphenol with itaconic acid under reflux in water, followed by purification using NaOH solution acidification to isolate the target compound . Subsequent esterification with methanol and sulfuric acid, followed by hydrazide formation via hydrazine monohydrate in isopropanol, enables further functionalization. These steps highlight the importance of solvent selection, pH control, and sequential derivatization for introducing bioactive moieties .

Q. Which analytical techniques are critical for characterizing pyrrolidinone derivatives like this compound?

Structural elucidation relies on spectroscopic methods:

- ¹H/¹³C NMR : Identifies proton and carbon environments, confirming substituent positions (e.g., thienylethyl groups) .

- FT-IR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxopyrrolidine ring) .

- Elemental Analysis : Ensures purity and empirical formula accuracy .

For chiral variants, enantiomeric resolution may require chiral HPLC or X-ray crystallography, though these are not explicitly detailed in the provided evidence.

Q. What pharmacological properties are commonly investigated for pyrrolidinone derivatives, and what assays are used?

Pyrrolidinones exhibit antibacterial, anticancer, and antiviral activities . Standard assays include:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting proteases or kinases .

Advanced Research Questions

Q. How can computational chemistry optimize the design of pyrrolidinone derivatives with enhanced bioactivity?

Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s approach) enable predictive modeling of reaction outcomes and bioactivity. For example, docking studies can identify key interactions between pyrrolidinone derivatives and target proteins (e.g., colchicine-binding sites in microtubules), guiding substituent modifications to improve binding affinity . Computational tools also streamline solvent/catalyst selection, reducing experimental trial-and-error .

Q. How can contradictions in synthetic yields or biological data for pyrrolidinone derivatives be resolved?

Discrepancies often arise from variations in reaction conditions or analytical protocols. For instance:

- Catalyst and solvent effects : Palladium catalysts under hydrogen pressure (4 bar) in improved yields compared to uncatalyzed reactions .

- Purification methods : Acid-base extraction () vs. column chromatography may impact purity and yield .

Systematic replication under controlled conditions (e.g., fixed temperature, solvent ratios) and validation via multiple analytical techniques (e.g., HPLC for purity) are essential .

Q. What systematic approaches are recommended for structure-activity relationship (SAR) studies of pyrrolidinone-based compounds?

SAR studies require:

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) at the thienylethyl or carboxylic acid positions to assess bioactivity trends .

- Stereochemical analysis : Compare enantiomers (e.g., (2S,3R) vs. (2R,3S)) using chiral synthesis () .

- In silico modeling : Combine molecular dynamics and free-energy calculations to predict binding modes and optimize pharmacokinetic properties .

Methodological Notes

- Synthetic Optimization : Prioritize catalysts (e.g., Pd/C for hydrogenation) and solvent polarity to enhance reaction efficiency .

- Data Validation : Cross-reference NMR/IR data with computational spectra (e.g., DFT simulations) to resolve structural ambiguities .

- Biological Assays : Include 3D cell culture models (e.g., spheroids) for advanced anticancer evaluation, as 2D models may lack physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.